Quinestrol
Overview
Description
Quinestrol, also known as ethinylestradiol cyclopentyl ether (EECPE), is an estrogen medication used in menopausal hormone therapy, hormonal birth control, and to treat breast and prostate cancer . It is a prodrug of ethinylestradiol (EE), with no estrogenic activity of its own . After oral administration, it is stored in adipose tissue where it is slowly released and metabolized principally to the parent compound, ethinylestradiol .
Molecular Structure Analysis
Quinestrol has a molecular formula of C25H32O2 and a molar mass of 364.529 g/mol . The IUPAC name for Quinestrol is (8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol .Chemical Reactions Analysis
Quinestrol has been shown to have adsorption-desorption behavior in soils . The Freundlich and Langmuir models were applied to the sorption-desorption data to examine the affinity towards Quinestrol of the soils .Physical And Chemical Properties Analysis
Quinestrol is a 17-hydroxy steroid and a terminal acetylenic compound. It has a role as a xenoestrogen . The Kf and Kfdes values of Quinestrol in the tested soils ranged from 3.72 to 20.47 mg1−n Ln kg−1 and from 1.26 to 7.8 mg1−n Ln kg−1, respectively .Scientific Research Applications
Photodegradation in Water
Quinestrol, a synthetic estrogen, has been studied for its photodegradation in water. It degrades under UV and solar irradiation, with factors like hydrogen peroxide concentration, water type, and quinestrol concentration affecting the rate. The study identified at least ten photodegradation products in water exposed to UV irradiation (Tang et al., 2012).
Reproductive Hormone Effects in Gerbils
Research on female Mongolian gerbils demonstrated that quinestrol affects reproductive hormone expression, secretion, and receptor levels. It altered serum and pituitary concentrations of key reproductive hormones, and its impact was both time- and dose-dependent (Lv et al., 2012).
Environmental Degradation
A study on the plateau pika population highlighted quinestrol's degradation in soil and water, showing its dissipation half-life and how microbial activity influences its degradation. The research concluded that quinestrol's complete degradation occurs in a relatively short time, but further investigation into its ecological and environmental safety is needed (Zhang et al., 2013).
Reproductive Organ and Hormone Effects in Gerbils
Quinestrol's effects on reproductive organs, hormones, and enzymes in female Mongolian gerbils were studied, showing significant changes in uterine weight, progesterone and estradiol levels, and detoxification enzymes. The study highlighted quinestrol's reversible influence on reproductive aspects (Su et al., 2017).
Reproductive Toxicity in Male Rats
Another study focused on quinestrol's impact on reproductive hormones and antioxidant status in adult male rats. It revealed that quinestrol significantly reduced testis and epididymides weight, sperm counts, and altered several hormone levels. The research suggests that endocrine disorders and oxidative stress may be involved in quinestrol-induced reproductive toxicity (Li et al., 2014).
Complex Formation for Agricultural Use
Quinestrol's inclusion complex with 2,6-di-O-methyl-β-cyclodextrin was prepared for potential use in rat control products in agriculture. The study involved characterizing the complex and suggested that it could enhance quinestrol's water solubility, making it useful for agricultural applications (Wang et al., 2013).
Oxidative Stress and Spermatogenesis in Gerbils
Quinestrol's effects on oxidative stress and abnormal spermatogenesis in male Mongolian gerbils were evaluated. The study found that quinestrol treatment led to decreased antioxidant enzymes, increased malondialdehyde concentration, and significant changes in testicular weight and sperm quality (Shen et al., 2012).
Adsorption-Desorption in Soils
A study on the adsorption-desorption behavior of quinestrol in soils from different areas of China was conducted to assess its environmental risk. The research found that quinestrol's adsorption was correlated with soil total organic carbon and cation exchange capacity, suggesting low mobility potential in soils (Guo et al., 2020).
Fertility Recovery in Treated Mice
The recovery rate of male fertility after quinestrol administration was studied in mice. It was found that quinestrol's anti-fertility effects were of shorter duration compared to diethylstilbestrol, another estrogenic compound (Liu et al., 2017).
Spermatogenic Apoptosis in Mice
Quinestrol's effects on spermatogenesis in adult male mice were investigated, showing that it led to decreased sperm counts, reduced testicular weight, and induced apoptosis in spermatogenic cells. The study suggests that oxidative stress and specific apoptotic pathways are involved (Li et al., 2014).
Apoptotic Pathways in Rat Testes
Research on quinestrol-induced spermatogenic apoptosis in adult male rats revealed that it impacts the expression of various apoptotic markers. The study provides insight into the pathways involved in quinestrol-induced abnormal spermatogenesis (Li et al., 2014).
Social Behavior in Brandt's Voles
The impact of quinestrol on social behavior and reproductive physiology in Brandt's voles was evaluated. The study indicated that while quinestrol reduced reproductive parameters, it had little effect on social behavior, suggesting its potential as a sterilant with minimal behavioral side effects (Wang et al., 2011).
Hormonal Effects on Mastomys Natalensis
Quinestrol's effects on Mastomys natalensis, a rodent pest species, were studied. The research found that quinestrol, both alone and in combination with levonorgestrel, affected rodent fertility, with significant implications for pest management (Massawe et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3/t21-,22-,23+,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUUYSISTUNDW-VAFBSOEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046553 | |
Record name | Quinestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quinestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.57e-03 g/L | |
Record name | Quinestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Estrogens diffuse into their target cells and interact with a protein receptor (the estrogen receptor). Estrogen interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH). | |
Record name | Quinestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Quinestrol | |
CAS RN |
152-43-2 | |
Record name | Quinestrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinestrol [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinestrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINESTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR0N7XD5GZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Quinestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107.5 °C | |
Record name | Quinestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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